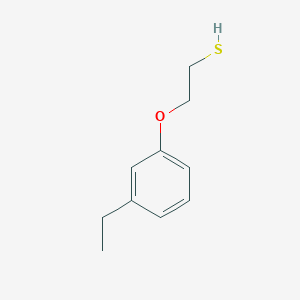

2-(3-Ethylphenoxy)ethane-1-thiol

Description

Significance of the Thiol Functionality in Organic Synthesis and Chemical Research

The thiol group, with its sulfur-hydrogen bond (-SH), is a cornerstone of organic synthesis and chemical research. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Thiols are the sulfur analogs of alcohols and exhibit distinct and valuable chemical behaviors. chemistrysteps.com They are notably more acidic than their alcohol counterparts, a property that enhances the nucleophilicity of their conjugate bases, the thiolates. masterorganicchemistry.com This heightened nucleophilicity makes them potent reagents in a variety of substitution and addition reactions, including the formation of thioethers. masterorganicchemistry.com

Furthermore, the thiol group is readily oxidized. Mild oxidizing agents can couple two thiol molecules to form a disulfide bond (R-S-S-R), a linkage of immense importance in biological systems, particularly in protein structuring. chemistrysteps.com Conversely, stronger oxidation can lead to the formation of sulfonic acids. This versatile reactivity makes thiols indispensable tools for chemists seeking to construct complex molecules and investigate reaction mechanisms.

Relevance of Phenoxyethyl Structural Motifs in Molecular Design

The phenoxyethyl motif, characterized by a phenyl ring linked to an ethyl group via an ether oxygen, is a common scaffold in molecular design. This structural unit imparts a degree of rigidity and specific conformational preferences to a molecule. The aromatic ring can engage in various intermolecular interactions, including pi-stacking and hydrophobic interactions, which are crucial in fields like medicinal chemistry and materials science for directing molecular recognition and self-assembly processes. The ether linkage, while generally stable, can influence the electronic properties of the aromatic ring and provide a flexible spacer between the phenyl group and other parts of the molecule.

Contextualization of 2-(3-Ethylphenoxy)ethane-1-thiol within Organosulfur Chemistry

Predicted Physicochemical Properties of this compound

Due to the limited availability of experimental data for this specific compound, its properties are predicted based on the known characteristics of its constituent functional groups.

| Property | Predicted Value |

| Molecular Formula | C10H14OS |

| Molecular Weight | 182.28 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Odor | Pungent, characteristic of thiols |

| Boiling Point | Estimated to be higher than ethanethiol (B150549) (35 °C) due to increased molecular weight and van der Waals forces. nih.govwikipedia.org |

| Solubility | Likely sparingly soluble in water, but soluble in organic solvents like ethanol, ether, and toluene. |

| pKa of Thiol Group | Expected to be around 10-11, similar to other alkanethiols. libretexts.org |

Plausible Synthetic Approach

A common and effective method for the synthesis of thiols is the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. libretexts.org For this compound, a plausible two-step synthesis can be proposed:

Etherification: 3-Ethylphenol (B1664133) can be reacted with a 2-haloethanol (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) in the presence of a base (like sodium hydroxide (B78521) or potassium carbonate) to form 2-(3-ethylphenoxy)ethanol. This is a standard Williamson ether synthesis.

Conversion to Thiol: The resulting alcohol, 2-(3-ethylphenoxy)ethanol, can then be converted to the corresponding thiol. A common method involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. libretexts.org The use of thiourea can help to avoid the formation of a thioether byproduct. libretexts.org

Expected Spectroscopic Data

The structural features of this compound would give rise to a characteristic spectroscopic signature.

Predicted ¹H NMR Spectrum

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons (C₆H₄) | 6.7 - 7.2 | Multiplets | 4H |

| Methylene (B1212753) protons (-OCH₂-) | ~4.1 | Triplet | 2H |

| Methylene protons (-CH₂SH) | ~2.8 | Quartet | 2H |

| Ethyl protons (-CH₂CH₃) | ~2.6 | Quartet | 2H |

| Thiol proton (-SH) | 1.3 - 1.6 | Triplet | 1H |

| Ethyl protons (-CH₂CH₃) | ~1.2 | Triplet | 3H |

The splitting patterns are predicted based on adjacent non-equivalent protons.

Predicted ¹³C NMR Spectrum

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic carbons (C-O) | ~158 |

| Aromatic carbons (C-C₂H₅) | ~145 |

| Aromatic carbons (C-H) | 113 - 130 |

| Methylene carbon (-OCH₂-) | ~68 |

| Methylene carbon (-CH₂SH) | ~25 |

| Ethyl carbon (-CH₂CH₃) | ~29 |

| Ethyl carbon (-CH₂CH₃) | ~15 |

Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 182. Key fragmentation patterns would likely include:

Loss of the thiol group (-SH) leading to a fragment at m/z = 149.

Cleavage of the C-S bond to give a fragment corresponding to the phenoxyethyl cation at m/z = 135.

Cleavage of the ether bond, potentially leading to fragments corresponding to the 3-ethylphenoxy radical (m/z = 121) or the thioethanol radical (m/z = 61).

A base peak could arise from a stable fragment, possibly the tropylium-like ion from the aromatic ring or a rearranged fragment.

Structure

3D Structure

Properties

Molecular Formula |

C10H14OS |

|---|---|

Molecular Weight |

182.28 g/mol |

IUPAC Name |

2-(3-ethylphenoxy)ethanethiol |

InChI |

InChI=1S/C10H14OS/c1-2-9-4-3-5-10(8-9)11-6-7-12/h3-5,8,12H,2,6-7H2,1H3 |

InChI Key |

UPKTYNFEKLZHLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)OCCS |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Ethylphenoxy Ethane 1 Thiol

Strategic Disconnections and Retrosynthetic Analysis for the Compound's Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(3-Ethylphenoxy)ethane-1-thiol, two primary strategic disconnections are identified within its architecture. These disconnections reveal the most logical pathways for its synthesis.

The first and most common disconnection is at the carbon-sulfur (C-S) bond. This suggests forming the thiol group in the final stages of the synthesis via nucleophilic substitution on a suitable phenoxyethyl electrophile. This approach leads to precursors such as 2-(3-ethylphenoxy)ethyl halide.

The second key disconnection is at the ether linkage (C-O bond). This approach, typically following the Williamson ether synthesis logic, involves coupling a 3-ethylphenoxide nucleophile with a two-carbon electrophile already containing the thiol or a protected thiol group.

These two disconnections give rise to two primary synthetic strategies:

Strategy A: Formation of the ether linkage first, followed by introduction of the thiol group.

Strategy B: Preparation of a thiol-containing fragment followed by ether formation.

The choice between these strategies often depends on the availability of starting materials and the desire to minimize side reactions and purification steps.

Nucleophilic Substitution Approaches for Thiol Introduction

The introduction of a thiol group onto an alkyl chain is frequently accomplished via bimolecular nucleophilic substitution (SN2) reactions. khanacademy.org This involves an appropriate sulfur nucleophile attacking an electrophilic carbon atom. For the synthesis of this compound from a precursor like 2-(3-ethylphenoxy)ethyl halide, several sulfur nucleophiles can be employed.

Utilization of Hydrosulfide (B80085) Anions (HS⁻) as Nucleophiles

The hydrosulfide anion (⁻SH), typically sourced from salts like sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH), is a potent nucleophile for introducing a thiol group. libretexts.org The reaction proceeds via a direct SN2 displacement of a halide (e.g., Cl, Br, I) from a precursor like 2-(3-ethylphenoxy)ethyl halide.

A significant challenge with this method is the potential for a secondary reaction. The thiol product, being nucleophilic itself (especially under basic conditions which can deprotonate it to a thiolate), can react with another molecule of the alkyl halide. libretexts.org This side reaction leads to the formation of a symmetric sulfide (B99878), bis(2-(3-ethylphenoxy)ethyl) sulfide, as an impurity, which can complicate purification. Using an excess of the hydrosulfide reagent can help to minimize this side reaction. libretexts.org

Application of Thiourea-Mediated Routes in Thiol Synthesis

A more reliable method that avoids the formation of sulfide byproducts involves the use of thiourea (B124793), (NH₂)₂C=S. libretexts.org This route is a two-step process:

Formation of an Isothiouronium Salt: Thiourea acts as the sulfur nucleophile, attacking the 2-(3-ethylphenoxy)ethyl halide. This SN2 reaction forms a stable, crystalline intermediate known as an S-alkylisothiouronium salt. libretexts.orgwikipedia.org

Hydrolysis: The isothiouronium salt is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide), to yield the desired thiol, this compound. libretexts.orgwikipedia.org Urea is formed as a byproduct of this step.

This method is often preferred due to its clean reaction profile and the ease of handling the stable isothiouronium salt intermediate. libretexts.org

| Method | Sulfur Reagent | Intermediate | Key Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Hydrosulfide Anion | Sodium Hydrosulfide (NaSH) | None (Direct conversion) | Direct, one-step reaction. | Formation of sulfide byproduct. libretexts.orglibretexts.org |

| Thiourea Route | Thiourea (SC(NH₂)₂) | S-Alkylisothiouronium Salt | Avoids sulfide byproduct formation; stable intermediate. libretexts.orgwikipedia.org | Two-step process. |

Considerations for Regioselectivity in Phenoxyethyl Ether Formation

The ether linkage in this compound is most commonly constructed using the Williamson ether synthesis. wikipedia.org This reaction involves an alkoxide (or phenoxide) nucleophile reacting with an alkyl halide. wikipedia.org When planning the synthesis of an unsymmetrical ether like the target molecule, there are two possible combinations of reactants, and the choice is critical for maximizing yield and avoiding side reactions.

Route 1: 3-ethylphenoxide reacts with a 2-haloethanethiol (or a protected version).

Route 2: A sulfur-containing nucleophile reacts with 1-(2-haloethoxy)-3-ethylbenzene.

The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon. masterorganicchemistry.com The reaction works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base like a phenoxide, leading to the formation of alkenes instead of the desired ether. libretexts.org

Therefore, the preferred synthetic pathway involves reacting sodium 3-ethylphenoxide (formed by treating 3-ethylphenol (B1664133) with a base like sodium hydroxide or sodium hydride) with a primary halide such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945). The resulting alcohol, 2-(3-ethylphenoxy)ethan-1-ol, is then converted to a halide or sulfonate before the introduction of the thiol group as described in sections 2.2.1 and 2.2.2. This strategy ensures that the SN2 reaction for ether formation occurs on a primary carbon, minimizing competing elimination reactions.

Alternative Preparative Routes to Thiol Compounds Applicable to Phenoxyethyl Systems

Beyond direct nucleophilic substitution to form the C-S bond, alternative methods can be employed. These often involve synthesizing a precursor molecule where the sulfur atom is already present but in a different oxidation state or functional group, followed by a transformation to the thiol.

Reductive Methods for Sulfur-Containing Precursors

One common alternative strategy is the synthesis and subsequent reduction of a disulfide. libretexts.org For the target molecule, this would involve first preparing bis(2-(3-ethylphenoxy)ethyl) disulfide. This disulfide can be synthesized by oxidizing this compound, but more relevantly, it can be formed from 2-(3-ethylphenoxy)ethyl halide by reaction with a disulfide salt like sodium disulfide (Na₂S₂).

Once the disulfide precursor is obtained, it can be reduced to yield two equivalents of the desired thiol. libretexts.org This reduction is a key transformation in biochemistry, such as the reduction of glutathione (B108866) disulfide (GSSG) to glutathione (GSH). libretexts.orglibretexts.org Common laboratory reducing agents for cleaving disulfide bonds include zinc metal in the presence of an acid or reducing agents like dithiothreitol (B142953) (DTT). libretexts.org This method can be particularly useful if the disulfide is easier to purify than the corresponding thiol.

| Precursor | Synthetic Step | Typical Reagents | Product |

|---|---|---|---|

| bis(2-(3-ethylphenoxy)ethyl) disulfide | Reduction of S-S bond | Zinc (Zn) and Acid (e.g., HCl) or Dithiothreitol (DTT) libretexts.org | This compound |

Approaches via Xanthates and Thioacetates

The synthesis of this compound can be effectively achieved through the intermediacy of xanthates or thioacetates. These methods offer a robust alternative to the direct use of hydrogen sulfide or its salts, providing a more controlled and often higher-yielding route to the desired thiol.

Via Xanthates:

The use of xanthates as thiol surrogates is a well-established strategy in organic synthesis. scribd.comresearchgate.net The general approach involves the reaction of an alkyl halide with a xanthate salt, typically potassium ethyl xanthate, to form an S-alkyl xanthate intermediate. This intermediate is then hydrolyzed under basic conditions to yield the corresponding thiol. scribd.com

For the synthesis of this compound, the precursor, 1-(2-chloroethoxy)-3-ethylbenzene, would be reacted with potassium ethyl xanthate. The resulting S-(2-(3-ethylphenoxy)ethyl) O-ethyl dithiocarbonate is then subjected to hydrolysis, typically with a strong base like sodium hydroxide or potassium hydroxide, to furnish the target thiol.

The reaction proceeds via a nucleophilic substitution mechanism, where the xanthate anion displaces the halide from the alkyl halide. The subsequent hydrolysis cleaves the dithiocarbonate group to liberate the free thiol.

Step 1: Formation of the Xanthate Intermediate 1-(2-chloroethoxy)-3-ethylbenzene + KSCSOEt → S-(2-(3-ethylphenoxy)ethyl) O-ethyl dithiocarbonate + KCl

Step 2: Hydrolysis to the Thiol S-(2-(3-ethylphenoxy)ethyl) O-ethyl dithiocarbonate + NaOH → HS-CH₂CH₂-O-C₆H₄-Et + NaSCSOEt + H₂O

This method is advantageous due to the stability and low odor of the xanthate reagents. researchgate.net

Via Thioacetates:

An analogous and widely used method involves the formation of a thioacetate (B1230152) intermediate. This approach entails the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate. The resulting thioester is then hydrolyzed to the thiol.

In the context of synthesizing this compound, 1-(2-chloroethoxy)-3-ethylbenzene is treated with potassium thioacetate in a suitable solvent like dimethylformamide (DMF) or acetone (B3395972). This SN2 reaction yields S-(2-(3-ethylphenoxy)ethyl) ethanethioate. The subsequent hydrolysis of this thioester, typically under basic conditions (e.g., with sodium hydroxide in methanol (B129727) or water), cleaves the acetyl group to afford the desired thiol.

Step 1: Formation of the Thioacetate Intermediate 1-(2-chloroethoxy)-3-ethylbenzene + KSAc → S-(2-(3-ethylphenoxy)ethyl) ethanethioate + KCl

Step 2: Hydrolysis to the Thiol S-(2-(3-ethylphenoxy)ethyl) ethanethioate + NaOH → HS-CH₂CH₂-O-C₆H₄-Et + NaOAc + H₂O

This method is also highly effective and provides a reliable route to thiols with good yields.

Optimization Strategies for Synthesis: Yield Enhancement and Purity Control

Optimizing the synthetic protocol is crucial for maximizing the yield of this compound and ensuring its purity. This involves a systematic evaluation of reaction conditions and the implementation of effective purification techniques.

Yield Enhancement:

Several factors can be manipulated to improve the yield of the thiol synthesis via xanthate or thioacetate intermediates.

Reaction Solvent: The choice of solvent is critical for the SN2 reaction. Polar aprotic solvents such as DMF, DMSO, or acetone are generally preferred as they effectively solvate the cation of the salt (e.g., K⁺) while not strongly solvating the nucleophilic anion (xanthate or thioacetate), thus enhancing its reactivity.

Temperature: The reaction temperature influences the rate of both the SN2 reaction and potential side reactions. An optimal temperature must be determined empirically. For the formation of the xanthate or thioacetate intermediate, temperatures ranging from room temperature to gentle heating (e.g., 50-80 °C) are typically employed.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of byproducts.

Stoichiometry of Reagents: Using a slight excess of the xanthate or thioacetate salt can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

Hydrolysis Conditions: The hydrolysis of the xanthate or thioacetate intermediate is a critical step. The concentration of the base, the solvent (e.g., aqueous or alcoholic solutions), and the temperature should be optimized to ensure complete cleavage without promoting side reactions like oxidation of the thiol to a disulfide.

Below is a table summarizing potential optimization parameters for the synthesis of a generic phenoxyethyl thiol, which can be applied to the synthesis of this compound.

| Parameter | Condition A | Condition B | Condition C |

| Reagent | Potassium Thioacetate | Potassium Xanthate | Sodium Thiosulfate |

| Solvent | DMF | Acetone | Ethanol/Water |

| Temperature | Room Temperature | 60 °C | Reflux |

| Reaction Time | 24 hours | 12 hours | 8 hours |

| Hydrolysis | NaOH (aq) | KOH in MeOH | Acidic Workup |

Purity Control:

Ensuring the purity of the final product is paramount. Thiols are susceptible to oxidation to disulfides, and residual starting materials or byproducts from side reactions must be removed.

Inert Atmosphere: While not always strictly necessary for the formation of the intermediate, conducting the hydrolysis and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the thiol to the corresponding disulfide.

Purification of the Intermediate: Purifying the xanthate or thioacetate intermediate by recrystallization or chromatography before hydrolysis can often lead to a cleaner final product.

Workup Procedure: After hydrolysis, the reaction mixture is typically acidified to protonate the thiolate anion. Extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is then used to isolate the thiol. Washing the organic layer with brine helps to remove water-soluble impurities.

Chromatography: If impurities persist, column chromatography on silica (B1680970) gel is a standard method for purifying thiols. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Distillation: For thermally stable thiols, distillation under reduced pressure can be a highly effective purification method.

Chemical Purification: In some cases, impurities can be removed by chemical means. For instance, washing with a dilute base solution can remove acidic impurities, while a dilute acid wash can remove basic impurities. To remove excess thiol, one could consider temporary derivatization or selective oxidation followed by purification. reddit.com

The following table outlines a general purification strategy for a thiol like this compound.

| Purification Step | Purpose |

| Aqueous Workup | Removal of inorganic salts and water-soluble impurities. |

| Extraction | Isolation of the thiol from the aqueous phase. |

| Drying | Removal of residual water from the organic phase. |

| Solvent Removal | Concentration of the crude product. |

| Column Chromatography | Separation of the thiol from non-polar and polar impurities. |

| Vacuum Distillation | Final purification of the liquid thiol. |

By carefully controlling the reaction parameters and employing a rigorous purification strategy, this compound can be synthesized in high yield and purity.

Chemical Reactivity and Mechanistic Studies of 2 3 Ethylphenoxy Ethane 1 Thiol

Reactions at the Thiol Group (-SH)

The thiol group is the primary center of reactivity in 2-(3-Ethylphenoxy)ethane-1-thiol. Its chemistry is characterized by the acidity of the thiol proton, the nucleophilicity of the corresponding thiolate anion, and its susceptibility to oxidation.

Oxidation to Disulfides: Mechanistic Insights and Reagents

One of the most characteristic reactions of thiols is their oxidation to disulfides. sci-hub.se This process involves the formation of a sulfur-sulfur bond between two thiol molecules, resulting in a disulfide and the loss of two hydrogen atoms. libretexts.org This transformation is a redox reaction where the thiol is oxidized. libretexts.org

The oxidation of thiols like this compound can be achieved using a variety of oxidizing agents. Mild oxidants, such as oxygen from the air or hydrogen peroxide, can facilitate this conversion. sci-hub.sewikipedia.org For instance, the reaction with hydrogen peroxide yields the corresponding disulfide and water. wikipedia.org More vigorous oxidizing conditions can lead to further oxidation to sulfonic acids. sci-hub.se

Mechanistically, the oxidation of thiols to disulfides can proceed through different pathways. nih.gov A common pathway involves a two-electron oxidation process that may proceed via a sulfenic acid (RSOH) intermediate. nih.gov This intermediate rapidly reacts with another thiol molecule to form the disulfide. nih.gov Alternatively, one-electron oxidation can generate thiyl radicals, and the recombination of two of these radicals forms the disulfide bond. nih.gov The choice of reagent and reaction conditions can influence the predominant mechanism. For example, the use of dimethyl sulfoxide (B87167) (DMSO) in the presence of hydroiodic acid (HI) under acidic conditions has been shown to be an effective method for the oxidative coupling of various thiols to their corresponding disulfides. biolmolchem.com

The general order of reactivity for the oxidation of mercaptans to disulfides is typically aromatic thiols being more reactive than primary alkyl thiols. sci-hub.se

Formation of Thiolate Anions and Their Nucleophilic Reactivity

Thiols are generally more acidic than their alcohol counterparts. chemistrysteps.com This is because the larger size of the sulfur atom allows for better delocalization and stabilization of the negative charge in the resulting thiolate anion (RS⁻) compared to an alkoxide ion. chemistrysteps.com The conjugate base of a thiol, the thiolate anion, is an excellent nucleophile. masterorganicchemistry.com The formation of the 2-(3-ethylphenoxy)ethanethiolate anion is readily achieved by treating the thiol with a base.

The nucleophilicity of thiolate anions is a key aspect of their chemical reactivity. nih.gov Thiolates are generally more nucleophilic than alkoxides. masterorganicchemistry.com This enhanced nucleophilicity allows them to participate effectively in a variety of substitution reactions.

Thiolate anions, including the one derived from this compound, are potent nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.com In these reactions, the thiolate attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. libretexts.org This process leads to the formation of a new carbon-sulfur bond, resulting in a thioether (also known as a sulfide). masterorganicchemistry.com

A common application of this reactivity is the reaction of thiolates with alkyl halides. libretexts.orgmasterorganicchemistry.com The thiolate anion attacks the carbon atom bonded to the halogen, which acts as the leaving group. masterorganicchemistry.com Due to the high nucleophilicity and relatively low basicity of thiolates, SN2 reactions are often favored over competing elimination (E2) reactions, especially with primary and secondary alkyl halides. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the backside attack of the nucleophile, leading to an inversion of stereochemistry at the electrophilic carbon if it is a chiral center. masterorganicchemistry.com

The rate of an SN2 reaction is influenced by several factors, including the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. libretexts.org Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to enhance the rate of SN2 reactions involving anionic nucleophiles like thiolates. libretexts.org

Derivatization Reactions for Enhanced Analytical Detection and Functionalization

The thiol group can be chemically modified through derivatization reactions to enhance its detection in analytical methods or to introduce new functional groups. This is particularly useful in complex biological or chemical systems.

One approach involves the reaction of thiols with specific reagents to form stable adducts that are more easily detected by techniques like mass spectrometry. For example, diethyl 2-methylenemalonate (EMM) has been used as a derivatizing reagent for the analysis of cysteine. nih.gov EMM reacts with the thiol group under acidic conditions in a thiol-Michael addition reaction. nih.gov This type of reaction could potentially be applied to this compound for analytical purposes.

Another common derivatization strategy for thiols is their reaction with maleimides, such as N-ethylmaleimide (NEM). nih.gov The reaction involves the nucleophilic attack of the thiolate anion on the double bond of the maleimide (B117702) ring, forming a stable thioether linkage. nih.gov The rate of this reaction is pH-dependent, as the formation of the more reactive thiolate is favored at higher pH values. nih.gov

Reactivity of the Phenoxyethyl Moiety: Potential for Further Transformations

While the thiol group is the most reactive site, the phenoxyethyl portion of the this compound molecule also presents opportunities for chemical modification. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the ether linkage may influence the regioselectivity of such reactions. The ethyl group on the benzene (B151609) ring could potentially be a site for free-radical halogenation under appropriate conditions. Furthermore, the ether linkage itself, while generally stable, could be cleaved under harsh conditions, for example, with strong acids like HBr or HI.

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound can manifest in both intermolecular and intramolecular pathways.

Intermolecular Reactions: The reactions discussed so far, such as the oxidation to a disulfide and the SN2 reaction with an external electrophile, are examples of intermolecular reactions, where two separate molecules react with each other. masterorganicchemistry.com The formation of a disulfide from two molecules of this compound is a classic example.

Intramolecular Reactions: Intramolecular reactions, where different functional groups within the same molecule react, are also conceivable depending on the structure of related substrates. masterorganicchemistry.com While this compound itself does not possess a readily available internal electrophile for the thiol to react with, derivatives of this compound could be designed to undergo intramolecular cyclization. For instance, if the ethyl group on the phenoxy ring were replaced with a group containing a leaving group at an appropriate position, an intramolecular SN2 reaction could lead to the formation of a cyclic thioether. The feasibility of such reactions is highly dependent on the formation of thermodynamically stable ring sizes, typically 5- or 6-membered rings. masterorganicchemistry.com

Spectroscopic Characterization Techniques for Structural Elucidation of 2 3 Ethylphenoxy Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Interpretation and Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. For 2-(3-Ethylphenoxy)ethane-1-thiol, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments.

The protons on the aromatic ring are expected to resonate in the downfield region, typically between 6.0 and 9.5 ppm, due to the deshielding effect of the ring current. pdx.eduucl.ac.uk The specific substitution pattern on the benzene (B151609) ring will influence the multiplicity and exact chemical shifts of these aromatic protons. The protons of the ethyl group attached to the phenoxy ring will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons adjacent to the oxygen atom (-O-CH2-) will be deshielded and are expected to appear at approximately 3.6 ppm. pdx.edu The protons of the ethanethiol (B150549) portion of the molecule will also have distinct signals. The methylene group attached to the sulfur atom (-S-CH2-) will have a different chemical shift compared to the methylene group attached to the oxygen. The thiol proton (-SH) is known to have a variable chemical shift, often appearing as a broad singlet, and its position can be influenced by factors such as concentration and solvent. ucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.7 - 7.3 | Multiplet |

| -O-CH₂- | ~4.0 | Triplet |

| -S-CH₂- | ~2.7 | Quartet |

| Ethyl -CH₂- | ~2.6 | Quartet |

| Ethyl -CH₃ | ~1.2 | Triplet |

| -SH | 1.3 - 1.6 | Triplet |

Note: These are predicted values and can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectral Analysis and Carbon Environments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. libretexts.org In the ¹³C NMR spectrum of this compound, distinct peaks are expected for each unique carbon atom.

The carbon atoms of the aromatic ring will typically resonate in the range of 110-160 ppm. The carbon atom attached to the oxygen (C-O) will be the most downfield of the aromatic carbons. The carbons of the ethyl group will appear in the upfield region, with the methyl carbon being more shielded than the methylene carbon. The carbon atoms of the ethane-1-thiol chain will also have characteristic chemical shifts. The carbon atom bonded to the oxygen (-O-CH2-) will be found in the range of 50-100 ppm, while the carbon atom bonded to the sulfur (-S-CH2-) will appear in a more shielded region, typically around 20-40 ppm. libretexts.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 158 - 160 |

| Aromatic C | 115 - 130 |

| Aromatic C-CH₂ | 140 - 145 |

| -O-CH₂- | 65 - 70 |

| -S-CH₂- | 20 - 25 |

| Ethyl -CH₂- | 28 - 30 |

| Ethyl -CH₃ | 15 - 17 |

Note: These are predicted values and can vary based on the solvent and spectrometer frequency.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between protons and carbons. columbia.edulibretexts.org

The HSQC experiment correlates protons directly to the carbons they are attached to, providing unambiguous one-bond C-H connectivity. libretexts.orgsdsu.edu This would confirm the assignments made in the ¹H and ¹³C NMR spectra.

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). libretexts.orgyoutube.com This technique is particularly useful for piecing together the molecular fragments. For instance, an HMBC correlation between the protons of the -O-CH2- group and the aromatic carbons would confirm the ether linkage. Similarly, correlations between the protons of the ethyl group and the aromatic carbons would verify its position on the ring.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.pub The IR spectrum of this compound would display several key absorption bands.

A crucial peak to identify is the S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. rsc.org The C-O stretching vibration of the ether linkage would be observed as a strong band in the range of 1000-1300 cm⁻¹. libretexts.orgdocbrown.info The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and ethane (B1197151) groups will be seen just below 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations will produce peaks in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Thiol | S-H stretch | 2550 - 2600 (weak) |

| Ether | C-O stretch | 1000 - 1300 (strong) |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aromatic | C=C stretch | 1400 - 1600 |

| Alkane | C-H stretch | 2850 - 2960 |

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. libretexts.org

For this compound (C₁₀H₁₄OS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum gives clues about the structure. Common fragmentation pathways for this molecule could include:

Cleavage of the C-S bond, leading to fragments corresponding to the loss of the ethanethiol group or the thiol group itself.

Cleavage of the ether bond, resulting in fragments of the phenoxy and ethanethiol moieties.

Fragmentation of the ethyl group from the aromatic ring.

Benzylic cleavage if applicable to fragment ions.

Analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.orgdocbrown.infodocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromatic System Contributions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. uoanbar.edu.iqpharmatutor.orglibretexts.org The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the substituted benzene ring.

Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. libretexts.org The presence of the ethyl and ethoxythiol substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). The oxygen atom of the ether group and the sulfur atom of the thiol group have non-bonding electrons (n-electrons) which can also participate in n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* absorptions. pharmatutor.orgupenn.edu The position and intensity of the absorption bands can be affected by the solvent used for the analysis. pharmatutor.org

Table 4: Expected UV-Vis Absorption for this compound

| Transition | Expected λmax (nm) | Chromophore |

| π → π | ~220 and ~270 | Substituted benzene ring |

| n → π | > 280 (weak) | C=O (if present as impurity) |

| n → σ* | ~200-220 | Thiol and Ether groups |

Note: These are general ranges and the actual λmax can be influenced by substitution and solvent effects. upenn.eduresearchgate.net

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of a molecule, offering detailed insights into its structural composition and conformation. In the structural elucidation of this compound, Raman spectroscopy is instrumental in identifying characteristic vibrations associated with its distinct functional groups: the 1,3-disubstituted benzene ring, the ether linkage, the ethyl group, and the thiol moiety. Due to the absence of a publicly available, specific Raman spectrum for this compound, the following analysis is based on established characteristic group frequencies from related molecules, including ethanethiol and substituted phenoxy compounds. researchgate.netresearchgate.netsigmaaldrich.com

The Raman spectrum of this compound can be conceptually divided into several key regions, each corresponding to the vibrational modes of its constituent parts.

A prominent feature in the Raman spectrum is the S-H stretching vibration (ν(S-H)), which is expected to appear in the range of 2550-2600 cm⁻¹. The C-S stretching vibration (ν(C-S)) is another key marker for the thiol group, typically observed in the 600-700 cm⁻¹ region. researchgate.netlmaleidykla.lt The C-S-H bending mode (δ(C-S-H)) is anticipated around 850 cm⁻¹. researchgate.net

The aromatic portion of the molecule gives rise to several characteristic bands. The C-H stretching vibrations (ν(C-H)) of the benzene ring are expected above 3000 cm⁻¹. In-plane C-C stretching vibrations of the aromatic ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are characteristic of the substitution pattern, are also expected.

The ether linkage (Ar-O-CH₂) contributes with its characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching (νas(C-O-C)) is generally found around 1200-1250 cm⁻¹, while the symmetric stretch (νs(C-O-C)) is typically weaker and appears at a lower frequency.

Vibrations associated with the ethyl group (-CH₂CH₃) and the ethane bridge (-CH₂CH₂-) include C-H stretching, bending, wagging, and twisting modes. The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850-2980 cm⁻¹ range. Deformation and rocking modes of the methylene groups will appear at lower frequencies. researchgate.net For instance, the CH₂ rocking deformation mixed with the methyl group deformation in a similar molecule like ethanethiol is observed around 1271 cm⁻¹. researchgate.net

A detailed assignment of the expected vibrational modes for this compound, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| ν(C-H) | Aromatic | > 3000 |

| νas(CH₃), νas(CH₂) | Ethyl, Ethane | ~2980 - 2930 |

| νs(CH₃), νs(CH₂) | Ethyl, Ethane | ~2930 - 2850 |

| ν(S-H) | Thiol | ~2550 - 2600 |

| ν(C=C) | Aromatic Ring | ~1400 - 1600 |

| δ(CH₂), δ(CH₃) | Ethyl, Ethane | ~1370 - 1470 |

| νas(C-O-C) | Ether | ~1200 - 1250 |

| In-plane δ(C-H) | Aromatic | ~1000 - 1300 |

| νs(C-O-C) | Ether | Lower than νas |

| δ(C-S-H) | Thiol | ~850 |

| ν(C-S) | Thiol | ~600 - 700 |

| δ(CCS) | Thiol | ~333 |

This table is a predictive representation based on characteristic group frequencies from related compounds like ethanethiol and substituted phenoxy derivatives. Actual experimental values may vary.

The analysis of these vibrational modes through Raman spectroscopy would provide a detailed fingerprint of this compound, confirming the presence of all its key functional groups and providing insights into the molecular structure. The precise peak positions and their relative intensities would be invaluable for confirming the identity and purity of the synthesized compound.

Computational and Theoretical Investigations of 2 3 Ethylphenoxy Ethane 1 Thiol

Quantum Chemical Methodologies Applied to Organosulfur Compounds

Quantum chemical methodologies are powerful tools for investigating the properties of organosulfur compounds like 2-(3-Ethylphenoxy)ethane-1-thiol. These computational techniques offer a microscopic view of molecular systems, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules. mpg.denih.gov It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, which is computationally more manageable than the multi-variable wavefunction. mpg.de For organosulfur compounds, DFT is used to explore properties like electron distribution, molecular orbitals, and electrostatic potential, which are crucial for understanding their chemical behavior. acs.org

The choice of functional is a critical aspect of DFT calculations. For instance, in studies of thiol-yne reactions, the M06-2X functional with a 6-31+G(d,p) basis set has been identified as a cost-effective and accurate methodology. Hybrid functionals like B3LYP are also widely employed for their balance of accuracy and computational cost in predicting molecular structures and vibrational spectra. nih.govnih.govmasjaps.com These calculations provide a fundamental understanding of how the presence of the sulfur atom and the phenoxy group influences the electronic landscape of this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used for the precise determination of molecular geometries. nih.gov Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface, representing a stable conformation. masjaps.com

For organosulfur compounds, ab initio methods, particularly when electron correlation is included (e.g., MP2), can provide highly accurate bond lengths, bond angles, and dihedral angles. nih.gov For a molecule like this compound, these calculations can elucidate the spatial relationship between the ethylphenoxy group and the ethanethiol (B150549) side chain. For example, studies on thiourea (B124793) have shown that only the C2 conformer is a true minimum on the potential energy surface when using higher-level basis sets. nih.gov Similarly, ab initio geometry optimizations have been performed on tautomers of 2-thiouracil (B1096) at the HF/6-31+G** level to determine their relative stabilities. nih.gov

Molecular Orbital Analysis: HOMO-LUMO Energies and Reactivity Prediction

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally signifies higher reactivity. nih.govnih.gov

For this compound, the HOMO is likely to be localized on the sulfur atom and the aromatic ring, which are electron-rich regions. The LUMO would be distributed over the molecule in a way that can accept electron density. The energies of these orbitals and their gap can be used to calculate various global reactivity descriptors, as shown in the table below. These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons. |

Vibrational Spectroscopy Simulation and Correlation with Experimental Data

Computational methods, particularly DFT, are extensively used to simulate the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes. masjaps.com These theoretical spectra can be compared with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy to validate the computational model and to aid in the assignment of experimental peaks to specific molecular motions. nih.govnih.gov

For this compound, a simulated spectrum would show characteristic peaks for the S-H stretch, C-S stretch, C-O-C ether linkage vibrations, and various aromatic C-H and C=C stretching and bending modes. Comparing the calculated frequencies with experimental ones often requires the use of a scaling factor to account for anharmonicity and limitations in the theoretical model. nih.gov The good agreement typically found between scaled theoretical and experimental spectra confirms the accuracy of the optimized molecular geometry and provides a detailed understanding of the molecule's vibrational dynamics. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. marquette.edu For reactions involving organosulfur compounds like this compound, computational modeling can identify the most probable reaction pathways and the structures of high-energy transition states.

For example, in thiol-ene reactions, DFT calculations have been used to determine the energetics of all stationary points along the reaction coordinate, including activation barriers for the propagation and chain-transfer steps. nih.gov Similarly, studies on the reaction of nitrosoarenes with thiols have computationally identified transient intermediates. nih.gov For this compound, one could model reactions such as its oxidation to a disulfide or its participation in nucleophilic substitution. These calculations would involve locating the transition state structure and calculating its energy, which provides the activation energy barrier for the reaction. This information is crucial for understanding the kinetics and feasibility of a proposed reaction mechanism. marquette.edu

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-C, C-O, C-S), numerous conformations are possible. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. researchgate.net

No Information Found for this compound

Extensive research has yielded no specific scientific or technical information regarding the chemical compound "this compound." Searches across various chemical databases and scientific literature did not provide any data on its synthesis, properties, or applications.

The provided outline requests detailed information on the applications of this specific compound in several areas of chemical research:

Applications of 2 3 Ethylphenoxy Ethane 1 Thiol in Advanced Organic Synthesis and Chemical Research

Exploration in Analytical Chemistry Method Development

Unfortunately, no publications or research findings could be retrieved to substantiate any of these applications for "2-(3-Ethylphenoxy)ethane-1-thiol." The search results did provide general information on the chemistry of thiols and thioethers, which are classes of organic sulfur compounds. wikipedia.orgmasterorganicchemistry.com For instance, thiols are known to be valuable reagents in organic synthesis. wikipedia.org They can be deprotonated to form potent nucleophiles called thiolates, which readily participate in SN2 reactions to form thioethers. masterorganicchemistry.com The oxidation of thiols can lead to the formation of disulfides, a linkage crucial in the structure of proteins. masterorganicchemistry.com

In the realm of polymer and materials science, thiol-ene "click" chemistry, a process involving the reaction of a thiol with an alkene, has been highlighted as a versatile method for polymer synthesis and modification. researchgate.netrsc.org This technique is valued for its high efficiency and simple reaction conditions. researchgate.net

Furthermore, analytical methods such as Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) have been developed for the analysis of thiol-containing mixtures, particularly in complex media like petroleum. mdpi.com

However, none of the retrieved sources specifically mention or provide data for "this compound." The information available pertains to other, more common thiols such as ethanethiol (B150549) wikipedia.orgnih.gov or more complex structures like 2-[2-(3-Ethylphenoxy)ethoxy]ethanethiol. nih.gov

Given the absence of specific data for "this compound," it is not possible to construct the detailed, scientifically accurate article as requested. The compound may be a novel substance that has not yet been described in the accessible scientific literature, or it may be a theoretical structure not yet synthesized or characterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.